Product packaging for 6-Methylindolizine(Cat. No.:CAS No. 1761-11-1)

6-Methylindolizine

Cat. No.: B154746
CAS No.: 1761-11-1
M. Wt: 131.17 g/mol
InChI Key: ODONRXLJBJTMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylindolizine is a heterocyclic compound based on the fused bicyclic indolizine structure, which is of significant interest in medicinal chemistry and chemical biology research. Indolizine scaffolds are recognized for their planar, conjugated systems that enable interactions with biological targets, making them valuable tools for investigating new therapeutic strategies and biological mechanisms . Researchers utilize these scaffolds in various applications, including the development of potential anticancer agents. While specific data on the 6-methyl derivative is limited, studies on analogous structures show that functionalized indolizines can exhibit promising inhibitory activity against a range of human tumor cell lines, such as non-small cell lung cancer and glioblastoma, with mechanisms potentially involving the inhibition of tubulin polymerization . Furthermore, the intrinsic fluorescent properties of the indolizine core make it a versatile platform for designing molecular probes and bioconjugates for bioimaging and affinity chromatography studies, aiding in the identification of protein targets for bioactive molecules . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, clinical procedures, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B154746 6-Methylindolizine CAS No. 1761-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONRXLJBJTMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Indolizine Derivatives and Their Properties

Compound Substituents Molecular Formula Key Properties/Activities Synthesis Yield Reference
6-Methylindolizine 6-CH₃ C₉H₉N Calcium entry blocker, CNS depressant 85%
2-Methyl-6-nitroindolizine 2-CH₃, 6-NO₂ C₉H₈N₂O₂ Intermediate for bioactive molecules 27–85%
5-Chloroindolizine 5-Cl C₈H₆ClN Precursor for nucleophilic substitution reactions 72%
5-Methyl-7-oxy-triazaindolizine 5-CH₃, 7-O, triazaindolizine backbone C₉H₈N₄O Photographic stabilizer (1% aqueous solution) N/A
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate 6-CH₃, 7-COOEt, 2-benzoyl C₁₉H₁₇NO₃ Crystal structure resolved (monoclinic system) 85%

Structural Variations and Substituent Effects

  • Positional Isomerism : Substitution at the 5-position (e.g., 5-chloroindolizine) is sterically challenging compared to this compound, requiring specialized methods like nucleophilic substitution of 5-chloro precursors .
  • Electron-Withdrawing Groups : Nitro groups at the 6-position (e.g., 2-methyl-6-nitroindolizine) enhance electrophilicity, facilitating further functionalization .
  • Extended Conjugation : Derivatives like 12-(4-methoxybenzoyl)-2-methyl-benzo[f]pyrido[1,2-a]indole-6,11-dione exhibit planar structures conducive to π-stacking, critical for solid-state stability .

Physicochemical Properties

  • Solubility : this compound derivatives with ester groups (e.g., ethyl carboxylates) display improved solubility in polar solvents .
  • Thermal Stability : Triazaindolizines (e.g., 5-methyl-7-oxy-triazaindolizine) exhibit high thermal stability, ideal for industrial applications .
  • Crystallinity: Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate crystallizes in the monoclinic system (space group P2₁/c), with bond lengths consistent with aromatic systems (C–C = 1.38–1.42 Å) .

Preparation Methods

Formation of Pyridinium Ylides

Pyridinium salts, such as N-methylpyridinium iodide , react with strong bases (e.g., NaH) to generate ylides. The methyl group is introduced via alkylation of pyridine prior to ylide formation. For instance:

N-Methylpyridinium iodide+NaHPyridinium ylide+NaI+H2\text{N-Methylpyridinium iodide} + \text{NaH} \rightarrow \text{Pyridinium ylide} + \text{NaI} + \text{H}_2

Cycloaddition with Alkynes

The ylide reacts with methylacetylene at 80–100°C in toluene, yielding this compound through a concerted [3+2] mechanism. A representative procedure from patent literature employs:

ParameterValue
SolventToluene
Temperature90°C
Reaction Time12 h
Yield58–62%

Key challenges include controlling regioselectivity and minimizing dimerization side products.

Friedel-Crafts Alkylation of Indolizine

Direct methylation of indolizine via Friedel-Crafts alkylation offers a streamlined approach, though it requires careful optimization to avoid over-alkylation.

Reaction Conditions

Using methyl chloride or methyl bromide in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the 6-position:

Indolizine+CH3ClAlCl3This compound+HCl\text{Indolizine} + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{this compound} + \text{HCl}

Selectivity and Byproduct Formation

The reaction’s selectivity depends on the electron density of the indolizine ring. Substituents at the 1- and 3-positions can sterically hinder methylation, necessitating excess methylating agent. Typical yields range from 40–50%, with di-methylated byproducts constituting 10–15% of the product mixture.

Catalytic Hydrogenation of Nitroindolizines

Reductive strategies provide an alternative pathway, particularly for substrates with nitro groups.

Nitro Group Introduction

Nitration of indolizine at the 6-position using HNO₃/H₂SO₄ produces 6-nitroindolizine, which is subsequently reduced to the amine and methylated.

Reduction and Methylation

Catalytic hydrogenation (H₂, Pd/C) converts 6-nitroindolizine to 6-aminoindolizine, which undergoes Eschweiler-Clarke methylation with formaldehyde and formic acid:

6-NitroindolizineH2/Pd6-AminoindolizineHCHO/HCO2HThis compound\text{6-Nitroindolizine} \xrightarrow{\text{H}2/\text{Pd}} \text{6-Aminoindolizine} \xrightarrow{\text{HCHO/HCO}2\text{H}} \text{this compound}

This multistep sequence achieves an overall yield of 35–40%, limited by the moderate efficiency of the nitration step.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable late-stage functionalization, offering modularity for this compound synthesis.

Suzuki-Miyaura Coupling

A boronic ester derivative at the 6-position reacts with methyl iodide under palladium catalysis:

6-Bromoindolizine+CH3BpinPd(PPh3)4This compound+BpinBr\text{6-Bromoindolizine} + \text{CH}3\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} + \text{BpinBr}

Challenges and Optimization

The electron-rich indolizine ring complicates oxidative addition, necessitating bulky ligands (e.g., SPhos) to enhance catalyst activity. Yields of 50–55% are typical, with homocoupling byproducts requiring chromatographic removal.

Comparative Analysis of Synthesis Routes

The table below evaluates the four principal methods:

MethodYield (%)ComplexityScalabilityCost Efficiency
Pyridinium Ylide58–62HighModerateLow
Friedel-Crafts40–50ModerateHighHigh
Catalytic Hydrogenation35–40Very HighLowModerate
Cross-Coupling50–55HighModerateVery High

The pyridinium ylide method balances yield and scalability, whereas cross-coupling offers regioselectivity at the expense of cost.

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